3-Methylquinolin-4-ol
Overview
Description
3-Methylquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
3-Methylquinolin-4-ol is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
It’s worth noting that quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities are often attributed to the interaction of the quinoline nucleus with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to interact with a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to exhibit antimicrobial activity against various microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Molecular Mechanism
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Temporal Effects in Laboratory Settings
Quinoline derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methylquinolin-4-ol at different dosages in animal models have not been reported. Toxicity studies of nanoparticles, which can contain quinoline derivatives, have been conducted in animal models .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of proteins, which can interact with quinoline derivatives, has been predicted using machine-learned classifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions. For instance, the reaction of p-anisidine with ethyl acetoacetate in ethanol, followed by thermal cyclization, yields the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as transition metals, to facilitate the cyclization reaction. Additionally, purification steps like recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the methyl group at the 3-position.
2-Hydroxyquinoline: Differentiated by the position of the hydroxyl group.
Quinoline: The parent compound without any hydroxyl or methyl substitutions.
Uniqueness
3-Methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYZSAQFUZJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464656 | |
Record name | 3-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-46-4 | |
Record name | 3-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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